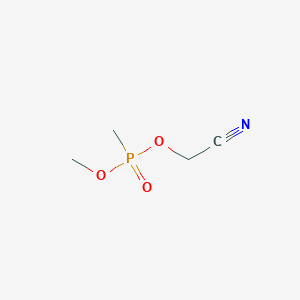![molecular formula C15H11F3N2O2 B14608551 2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid CAS No. 60498-34-2](/img/structure/B14608551.png)
2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a benzene ring substituted with an amino group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid typically involves the condensation of 2-amino benzoic acid with an appropriate trifluoroethylidene derivative. One common method involves dissolving benzoic acid in pyridine, followed by the addition of titanium tetrachloride and aniline, and heating the mixture at 85°C . Another method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions include quinones, amines, and substituted benzene derivatives, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid or base, donating or accepting protons in chemical reactions . It may also inhibit certain enzymes or proteins, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Anthranilic acid: An aminobenzoic acid with similar structural features but without the trifluoroethylidene group.
Benzoic acid derivatives: Compounds like 2-amino benzoic acid and 4-aminobenzoic acid share structural similarities.
Uniqueness
The presence of the trifluoroethylidene group in 2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid imparts unique chemical properties, such as increased electron-withdrawing effects and enhanced reactivity in certain chemical reactions. This makes it distinct from other aminobenzoic acids and benzoic acid derivatives.
Propiedades
Número CAS |
60498-34-2 |
|---|---|
Fórmula molecular |
C15H11F3N2O2 |
Peso molecular |
308.25 g/mol |
Nombre IUPAC |
2-[(1-anilino-2,2,2-trifluoroethylidene)amino]benzoic acid |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)14(19-10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)13(21)22/h1-9H,(H,19,20)(H,21,22) |
Clave InChI |
ZYQOCABQUVIUDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)


![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)

![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)
![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)


![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)
